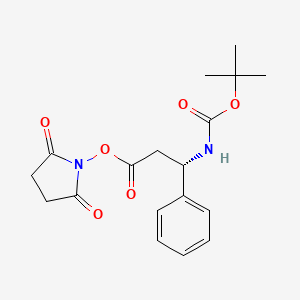![molecular formula C15H16O2 B8157321 3'-Methoxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B8157321.png)
3'-Methoxy-[1,1'-biphenyl]-2-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methoxy-[1,1’-biphenyl]-2-ethanol is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a methoxy group at the 3’ position and an ethanol group at the 2 position of the biphenyl structure imparts unique chemical properties to this compound. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-[1,1’-biphenyl]-2-ethanol typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. For example, the reaction between 3’-methoxy-[1,1’-biphenyl]-2-boronic acid and an aryl halide in the presence of a palladium catalyst and a base like potassium carbonate in a solvent such as toluene can yield the desired product .
Industrial Production Methods
Industrial production of 3’-Methoxy-[1,1’-biphenyl]-2-ethanol may involve scalable synthetic methodologies such as the Wurtz–Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Methoxy-[1,1’-biphenyl]-2-ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
3’-Methoxy-[1,1’-biphenyl]-2-ethanol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: Utilized in the production of materials such as liquid crystals and organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 3’-Methoxy-[1,1’-biphenyl]-2-ethanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and ethanol groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-[1,1’-biphenyl]-4-carbaldehyde
- 4’-Methoxy-[1,1’-biphenyl]-4-yl-sulfonyl-amino-6-methoxy-hex-4-enoic acid
- 5,5’‘-Bis(4’-methoxy-[1,1’-biphenyl]-4-yl)-2,2’:5’,2’'-terthiophene
Uniqueness
3’-Methoxy-[1,1’-biphenyl]-2-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and ethanol groups allows for versatile chemical reactivity and potential biological activity, distinguishing it from other biphenyl derivatives .
Propriétés
IUPAC Name |
2-[2-(3-methoxyphenyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-14-7-4-6-13(11-14)15-8-3-2-5-12(15)9-10-16/h2-8,11,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNOUNORMJUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Cyclopentyloxy )phenyl]ethan-1-ol](/img/structure/B8157293.png)
![2-(3'-Fluoro-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157305.png)
![2-(3'-Chloro-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157311.png)
![2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)ethanol](/img/structure/B8157328.png)
![2-(3'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157334.png)
![2-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157340.png)
![2-(4'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8157347.png)



